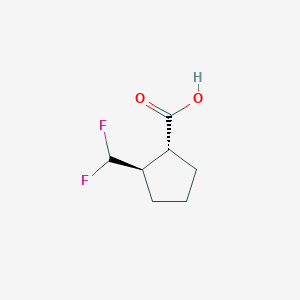

(1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(difluoromethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-6(9)4-2-1-3-5(4)7(10)11/h4-6H,1-3H2,(H,10,11)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXJEPKUQKEYDN-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid typically involves the introduction of the difluoromethyl group into the cyclopentane ring. One common method is the difluoromethylation of cyclopentane derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-based catalysis and radical chemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized cyclopentane derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel compounds .

Biology

In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. Its chiral nature allows for investigations into stereochemistry and its impact on biological activity .

Medicine

Its structural properties may contribute to the design of new pharmaceuticals with improved efficacy and selectivity .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical and Electronic Properties

- Fluorine Effects: The difluoromethyl group in this compound enhances electronegativity and reduces basicity compared to non-fluorinated analogs like cycloleucine. This increases membrane permeability and resistance to oxidative metabolism .

- Ring Size : Cyclopentane derivatives exhibit optimal conformational rigidity for enzyme binding compared to smaller (cyclopropane) or larger (cyclohexane) rings. Cyclopropane analogs (e.g., CAS 1314960-20-7) may suffer from excessive strain, while cyclobutane derivatives (e.g., CAS 1773507-94-0) balance strain and flexibility .

Key Research Findings

Ring Size and Activity : Five-membered rings (cyclopentane) are optimal for enzyme inhibition due to balanced rigidity and substituent positioning. Larger or smaller rings reduce potency .

Fluorine’s Role : Difluoromethyl groups improve metabolic stability and binding affinity compared to hydrogen or methyl substituents. This is validated in fluorinated analogs of cycloleucine and borrelidin derivatives .

Stereochemical Constraints : The (1R,2R) configuration maximizes steric complementarity with enzyme active sites, as seen in cycloleucine analogs and fluorinated spiro compounds .

Biological Activity

(1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclopentane ring with a difluoromethyl group and a carboxylic acid functional group. Its molecular formula is , with a molar mass of approximately 166.13 g/mol. The synthesis typically involves the introduction of the difluoromethyl group into the cyclopentane framework through difluorocarbene reagents, utilizing various catalytic methods to achieve high yields and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing enzyme inhibition or receptor binding. This compound may modulate cellular processes by affecting signaling pathways involved in inflammation and pain response .

Potential Therapeutic Applications

Research indicates that compounds with similar structural motifs exhibit promising anti-inflammatory and analgesic properties. For instance, studies have shown that derivatives with difluoromethyl groups can interact with proteins involved in inflammatory pathways, suggesting potential therapeutic roles in treating conditions such as arthritis or chronic pain .

Study on Anti-inflammatory Activity

One significant study evaluated the anti-inflammatory effects of cyclopentane derivatives, including this compound. The results indicated that this compound could inhibit the production of pro-inflammatory cytokines in vitro, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Evaluation of Binding Affinity

Another research effort focused on the binding affinity of this compound to various biological targets. Preliminary data suggest that it exhibits moderate affinity for cyclooxygenase enzymes (COX), which are key players in the inflammatory response. This interaction could lead to the development of novel anti-inflammatory drugs based on this scaffold .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid | C7H9F3O2 | Trifluoromethyl group enhances bioactivity |

| 3-(Difluoromethyl)cyclopentanecarboxylic acid | C7H9F2O2 | Differing position of difluoromethyl group |

| 1-(Difluoromethyl)cyclohexane-1-carboxylic acid | C8H11F2O2 | Cyclohexane ring structure |

This table illustrates how variations in substituents can influence biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.